4-乙氧基苯甲酰氯

描述

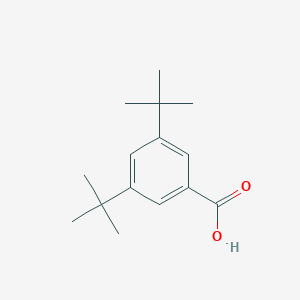

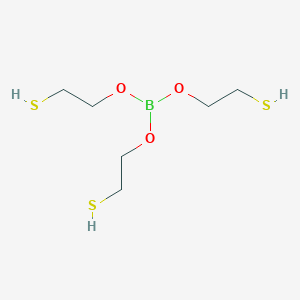

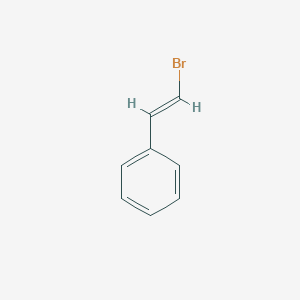

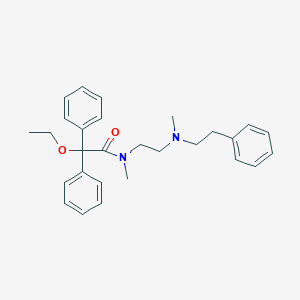

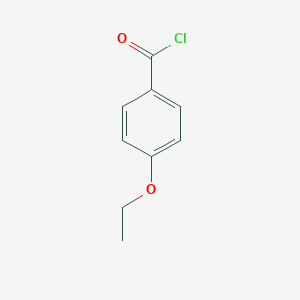

4-Ethoxybenzoyl chloride is a chemical compound that can be utilized as a starting material or intermediate in the synthesis of various organic molecules. It is characterized by the presence of an ethoxy group attached to a benzene ring which is further connected to a carbonyl chloride (acyl chloride) functional group. This structure makes it highly reactive, especially in acylation reactions where it can transfer the 4-ethoxybenzoyl group to other compounds.

Synthesis Analysis

The synthesis of compounds related to 4-ethoxybenzoyl chloride often involves the reaction of different benzoyl chlorides with various reagents. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-alkoxybenzoyl chlorides leads to the formation of 3,5-diketoesters, which can be further transformed into functionalized chromones . Although this does not directly describe the synthesis of 4-ethoxybenzoyl chloride, it provides insight into the type of reactions that benzoyl chlorides can undergo.

Molecular Structure Analysis

The molecular structure of 4-ethoxybenzoyl chloride would consist of a planar benzene ring due to the sp2 hybridization of the carbon atoms. The ethoxy group would be attached to the benzene ring via an ether linkage, and the acyl chloride would be at the para position relative to the ethoxy group. The carbonyl (C=O) and the chloride (Cl) would be connected to the same carbon atom, making it highly electrophilic and reactive towards nucleophiles.

Chemical Reactions Analysis

Benzoyl chlorides are known to participate in various chemical reactions. They can act as acylating agents in Friedel-Crafts acylation reactions, where they introduce acyl groups into aromatic compounds . They can also react with alcohols and amines to form esters and amides, respectively . The presence of the ethoxy group in 4-ethoxybenzoyl chloride could influence the reactivity and the outcome of these reactions due to electronic effects.

Physical and Chemical Properties Analysis

The physical properties of 4-ethoxybenzoyl chloride, such as melting point, boiling point, and solubility, would be influenced by the presence of both the ethoxy group and the acyl chloride functional group. The ethoxy group could increase the solubility in organic solvents due to its ether linkage, while the acyl chloride group would make the compound reactive towards nucleophiles, including water. The chemical properties would include reactivity in acylation reactions, susceptibility to hydrolysis, and the ability to form various derivatives through nucleophilic substitution reactions .

科学研究应用

Ethoxylation of p-chloronitrobenzene: 王和拉真德兰(2007年)的研究利用了类似化合物乙氧基-4-硝基苯,该化合物是由4-氯硝基苯和乙酸钾合成的,在相转移催化剂的作用下,在超声辐照下进行亲核取代反应。这表明4-乙氧基苯甲酰氯在类似乙氧化过程中的潜力 (Wang & Rajendran, 2007)。

Derivatization in LC–MS for Estrogens Detection: Higashi等人(2006年)讨论了一种方法,通过使用4-硝基苯甲酰氯等衍生试剂,来增加液相色谱-质谱法中雌激素的检测响应。这表明4-乙氧基苯甲酰氯在增强生物体液分析中分析方法的灵敏度方面具有潜在应用 (Higashi et al., 2006)。

Synthesis of Functionalized Carbon Nanotubes: 李等人(2005年)通过Friedel−Crafts反应展示了多壁碳纳米管与4-乙氧基苯甲酸的功能化。这表明4-乙氧基苯甲酰氯在合成功能化材料,特别是在纳米技术中的潜力 (Lee et al., 2005)。

Sensitive Derivatization Reagents for Fluorescence Detection: 鶴田和小橋(1987年)描述了类似4-甲氧基苯甲酰氯的衍生物用于制备荧光衍生试剂。这表明4-乙氧基苯甲酰氯可以类似地用于制备色谱检测的敏感试剂 (Tsuruta & Kohashi, 1987)。

Synthesis of High Molecular Weight Poly(4-hydroxybenzoate)s: Kricheldorf和Schwarz(1984年)研究了4-羟基苯甲酸与各种酸氯的缩聚,这意味着4-乙氧基苯甲酰氯在聚合物合成中的潜在用途 (Kricheldorf & Schwarz, 1984)。

安全和危害

4-Ethoxybenzoyl chloride is known to cause severe skin burns and eye damage. It reacts violently with water, and contact with water liberates toxic gas . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing. If swallowed or in contact with skin or eyes, immediate medical attention is required .

未来方向

While specific future directions for 4-Ethoxybenzoyl chloride were not found in the search results, it’s worth noting that similar compounds like 4-Methoxybenzoyl chloride have been used as radical precursors in visible-light photocatalysis to synthesize various heterocyclic compounds . This suggests potential future applications in the field of organic synthesis.

属性

IUPAC Name |

4-ethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWQUESMILVIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167565 | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxybenzoyl chloride | |

CAS RN |

16331-46-7 | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16331-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。